molecular formula C16H14N2O3 B2406842 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 50264-71-6

1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid

Cat. No. B2406842
CAS RN: 50264-71-6
M. Wt: 282.299
InChI Key: GPLVXAMBUCHFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157487B2

Procedure details

Methyl 1-(4-methoxybenzyl)-3-indazolylcarboxylate (830 mg, 2.80 mmol) was dissolved in THF (22 ml). To the resulting solution was added 0.25N NaOH (22 ml, 5.60 mmol). The resulting mixture was stirred for 15 hours at room temperature. The reaction mixture was poured in 1N HCl (50 ml), followed by extraction with chloroform (2×100 ml). The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was dissolved in chloroform and hexane was added to the resulting solution until precipitation appeared. The crystals thus precipitated were collected by filtration under reduced pressure and dried for 12 hours under reduced pressure to give 1-(4-methoxybenzyl)-3-indazolylcarboxylicacid (630 mg, 80%) as a colorless amorphous substance.
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([C:17]([O:19]C)=[O:18])=[N:9]2)=[CH:5][CH:4]=1.[OH-].[Na+]>C1COCC1.Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([C:17]([OH:19])=[O:18])=[N:9]2)=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=C(C3=CC=CC=C23)C(=O)OC)C=C1
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
ADDITION
Type
ADDITION
Details
hexane was added to the resulting solution until precipitation
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried for 12 hours under reduced pressure
Duration
12 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=C(C3=CC=CC=C23)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.